Chromonar-d10 Hydrochloride is a synthetic compound derived from Chromonar, primarily used in medical applications as a vasodilator. It is classified under the Anatomical Therapeutic Chemical classification system as a cardiac therapy agent, specifically within the category of vasodilators used in cardiac diseases. The compound's chemical formula is , and it is recognized for its ability to induce dilation of blood vessels, thereby improving blood flow and reducing cardiac workload .
Chromonar-d10 Hydrochloride is synthesized from Chromonar, which itself is a derivative of the natural compound coumarin. The compound falls under the category of vasodilator agents and is utilized in the treatment of various cardiovascular conditions. Its classification includes:
The synthesis of Chromonar-d10 Hydrochloride involves several steps that typically include:
The synthesis process requires careful control of reaction conditions (temperature, pH, and solvent choice) to ensure high yield and purity. The use of deuterated solvents may be involved in producing the deuterated form (d10) for isotopic labeling purposes.
The molecular structure of Chromonar-d10 Hydrochloride can be represented as follows:
The structure features a coumarin backbone with various substituents that enhance its biological activity.
Chromonar-d10 Hydrochloride participates in various chemical reactions, primarily:
The reactivity of Chromonar-d10 Hydrochloride is influenced by its functional groups, particularly the amine and carbonyl groups, which can participate in nucleophilic attacks and electrophilic additions.
Chromonar-d10 Hydrochloride acts primarily as a vasodilator through the following mechanisms:
Clinical studies indicate that Chromonar-d10 Hydrochloride effectively reduces systemic vascular resistance and improves cardiac output in patients with heart conditions.
Relevant data from studies indicate that its solubility and stability are critical for its efficacy as a therapeutic agent.
Chromonar-d10 Hydrochloride has several scientific uses, including:
Chromonar-d10 Hydrochloride (CAS 1329793-71-6) is a selectively deuterated isotopologue of the coronary vasodilator Chromonar Hydrochloride (Carbochromen, CAS 655-35-6). Its molecular formula is C₂₀H₁₇D₁₀NO₅·HCl, with a molecular weight of 408.00 g/mol. The compound features ten deuterium atoms (D₁₀) at the diethylaminoethyl side chain, specifically at the ethyl groups (–CD₂–CD₃) and ethylene linker (–CD₂–), replacing all hydrogen atoms at these positions [2] [9]. Structurally, it retains the core 4-methylcoumarin framework with a carbethoxymethoxy substituent at C7, characteristic of chromone-based therapeutics.
As a stable isotope-labeled internal standard, Chromonar-d10 Hydrochloride belongs to the chemical class of deuterated benzopyrans. The deuteration does not alter its stereochemistry, maintaining achirality with zero defined stereocenters [7]. Its primary application is in quantitative mass spectrometry, where it serves as an isotopic tracer for pharmacokinetic studies of the non-deuterated parent drug. The physicochemical properties exhibit minimal changes versus the protiated form, with calculated logP differences of <0.1 due to deuterium’s slightly lower hydrophobicity [6].
Table 1: Structural Characteristics of Chromonar-d10 Hydrochloride
Property | Chromonar HCl | Chromonar-d10 HCl |
---|---|---|
Molecular Formula | C₂₀H₂₇NO₅·HCl | C₂₀H₁₇D₁₀NO₅·HCl |
Molecular Weight (g/mol) | 397.89 | 408.00 |
Deuteration Sites | N/A | Diethylaminoethyl group |
Exact Mass (monoisotopic) | 397.1656 | 407.2420 |
CAS Number | 655-35-6 | 1329793-71-6 |
Chromone derivatives emerged as significant cardiovascular agents in the mid-20th century. Chromonar Hydrochloride (Intensain®) was first synthesized in the 1960s as a potent coronary vasodilator targeting angina pectoris. Its mechanism involves dual pathways: inhibition of phosphodiesterase (PDE) leading to cyclic AMP accumulation, and calcium channel blocking activity that reduces calcium influx in cardiac and smooth muscle tissues. These actions collectively increase coronary blood flow and enhance collateral circulation without significantly affecting systemic blood pressure [5] [7].
The therapeutic rationale stemmed from chromone’s privileged scaffold in medicinal chemistry. The benzopyran core enables structural diversification at multiple positions (C2, C3, C7) to optimize pharmacokinetics. Early clinical studies demonstrated Chromonar’s efficacy in improving myocardial metabolism during ischemia, evidenced by increased oxygen tension in ventricular walls [5] [9]. However, its clinical utility was limited by moderate therapeutic efficacy and the emergence of more potent antianginal agents. This spurred interest in structural analogs, including deuterated versions designed to overcome metabolic limitations.
Deuteration of Chromonar specifically targeted the diethylaminoethyl moiety, a known site of oxidative N-deethylation by cytochrome P450 enzymes. This metabolic pathway generates monoethyl and glyoxylic acid derivatives, reducing systemic exposure to the parent drug [9]. By incorporating deuterium at these metabolically labile positions, Chromonar-d10 was engineered to resist rapid first-pass metabolism, thereby extending its half-life for analytical applications.
Deuterium (²H) labeling has transformed drug metabolism studies through the primary kinetic isotope effect (KIE), where C–D bond cleavage exhibits 2-7-fold slower kinetics versus C–H bonds due to higher activation energy [6]. In Chromonar-d10, deuteration at the α-carbons of the diethylamino group impedes N-deethylation – the rate-limiting step in its oxidative metabolism. This deliberate metabolic resistance serves two key purposes:
Beyond analytical applications, deuterium labeling provides critical insights into molecular turnover dynamics. Unlike carbon-13, hydrogen isotopes exhibit minimal retention in biomolecules due to rapid exchange with body water. Studies demonstrate that ≤15% of substrate-derived deuterium incorporates into microbial biomass versus >50% for carbon [10]. This property makes deuterium labeling ideal for differentiating xenobiotic non-extractable residues (xenoNERs) from biogenic residues (bioNERs) in biodegradation studies. For Chromonar-d10, soil-bound deuterium primarily represents intact drug or metabolites (xenoNERs), not microbial biomass, simplifying environmental fate assessments [10].
Table 2: Applications of Deuterium Labeling in Pharmaceutical Research
Application | Mechanistic Basis | Utility for Chromonar-d10 |
---|---|---|
Quantitative Mass Spectrometry | Mass shift enables isotopic discrimination | Absolute quantification of Chromonar HCl |
Metabolic Stability Assessment | KIE slows CYP450-mediated dealkylation | Prolonged detectability in incubation studies |
Bound Residue Differentiation | Low D-incorporation into biomolecules | Distinguishes drug-derived residues in soil |
Reaction Pathway Elucidation | Retained D-position indicates metabolic soft spots | Maps sites of oxidative metabolism |
The evolution of deuterium labeling technologies, particularly catalytic hydrogen-deuterium exchange (HIE) using iridium and ruthenium complexes, now enables efficient deuteration of complex APIs like Chromonar [8]. Chromonar-d10 exemplifies how strategic deuteration creates specialized research tools that overcome limitations of non-deuterated references, aligning with the success of deuterated drugs like deutetrabenazine (FDA-approved in 2017) [6].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: